1-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole
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Overview
Description
1-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole is a heterocyclic compound that contains both tetrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole typically involves the alkylation of 3-nitro-1,2,4-triazole with haloalkyltetrazoles. This reaction is carried out under controlled conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as zinc salts to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazole or tetrazole rings act as nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The presence of multiple nitrogen atoms allows the compound to engage in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, acetonitrile, water.
Catalysts: Zinc salts, copper (I) iodide
Major Products Formed: The major products formed from these reactions include various substituted triazoles and tetrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for developing new drugs with potential antibacterial, antifungal, and anticancer activities.
Chemical Biology: It serves as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in bioconjugation and click chemistry.
Material Science: The compound’s stability and reactivity make it suitable for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial survival . Additionally, it can form stable complexes with metal ions, enhancing its biological activity and specificity .
Comparison with Similar Compounds
1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes: These compounds share the triazole ring but differ in their substitution patterns and reactivity.
BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid): A water-soluble ligand used in CuAAC reactions.
BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another ligand for CuAAC with similar properties.
Uniqueness: 1-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole is unique due to its combination of tetrazole and triazole rings, which confer distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7/c1-8(2,3)15-7(11-12-13-15)4-14-6-9-5-10-14/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSVYWDUQCXISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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